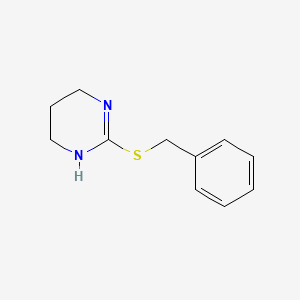

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine

描述

The compound "2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine" is a derivative of the tetrahydropyrimidine class, which is characterized by a sulfur atom attached to the second carbon of the pyrimidine ring and a benzyl group attached through the sulfur atom. This class of compounds has been studied for various applications, including their potential as chemotherapeutic agents and their interesting chemical and physical properties .

Synthesis Analysis

The synthesis of related 2-sulfanyl-1,4-dihydropyrimidines often involves alkylation reactions or cyclocondensation reactions. For instance, a series of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines were synthesized by alkylation of 5-methyl-6-phenyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid ethyl esters with different alkyl or aralkyl halides . Another approach described the synthesis of 2-methylsulfanyl-tetrahydropyrimidines from the cyclocondensation reaction of β-alkoxyvinyl trihalomethyl ketones with 2-methyl-2-thiopseudourea sulfate . These methods could potentially be adapted for the synthesis of "2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine".

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structures of related compounds have been determined by X-ray diffraction, revealing details such as the conformation of the dihydropyrimidine ring and the dihedral angles of attached phenyl rings . Additionally, density functional theory (DFT) has been used to optimize the structure and predict vibrational wave numbers, HOMO-LUMO energies, and other chemical properties of similar compounds .

Chemical Reactions Analysis

The reactivity of tetrahydropyrimidine derivatives can be quite diverse. For instance, 1-phenylsulfanyl-2,2,2-trifluoroethyl isocyanide, a related compound, selectively trimerized to form a dihydropyrimidine derivative . Other reactions include benzylation and nitrosation, leading to various polymorphs and derivatives with different substituents on the pyrimidine ring . The reactivity of the sulfur atom in these compounds is particularly noteworthy, as it can lead to the formation of thieno[2,3-d]pyrimidines or substitution by N-nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. The presence of sulfur and other substituents can affect properties such as solubility, melting point, and optical behavior. For example, the nonlinear optical properties of some derivatives have been theoretically predicted, and their molecular electrostatic potential (MEP) maps indicate regions of negative and positive charge that are relevant to their reactivity . The hydrogen bonding patterns observed in the crystal structures of these compounds also contribute to their solid-state properties and could influence their solubility and stability .

科学研究应用

Water Ultrasound-assisted Oxidation

- Research indicates that 2-oxo-1,2,3,4-tetrahydropyrimidines, a class including 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine, show promising activities such as inhibitory against HIV, antimitotic, antiproliferative, and cytotoxic activities. An environmentally friendly method using water ultrasound oxidation to modify these compounds has been developed, offering advantages like the use of green solvent and excellent yields (Gavrilović et al., 2018).

Enone Mannich Bases for Novel Synthesis

- The condensation of certain compounds with amidines leads to the formation of 5-benzoyl-1,4,5,6-tetrahydropyrimidines, including 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine. This process is essential for the synthesis of pharmacologically active compounds (Girreser et al., 1999).

X-ray Diffraction Studies

- X-ray diffraction has been used to investigate the structures of tetrahydropyrimidine-2-thiones, demonstrating the potential medicinal applications of these compounds (Gurskaya et al., 2003).

Synthesis and Biological Evaluation

- Studies on the synthesis of 5-hydroxymethylpyrimidines, with variations in the 4-position, have found that derivatives with a benzylsulfanyl group, such as 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine, exhibit antifungal action and moderate anticancer properties (Stolarczyk et al., 2021).

Synthesis and Antibacterial Activity

- New derivatives of 2-benzylsulfanyl-pyrimidines have been synthesized and evaluated for their potential antibacterial activity against multidrug-resistant strains of bacteria (Patrick-Armand et al., 2021).

Molecular Docking Study

- Molecular docking studies of 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, a chemotherapeutic agent, reveal potential sites for electrophilic attack, aiding in the development of more effective drugs (Haress et al., 2015).

Synthesis and Antidepressant Profiles

- A series of phenyl-substituted 1,4,5,6-tetrahydropyrimidines were synthesized and evaluated, showing potent antidepressant activity in animal models. This suggests the therapeutic potential of compounds like 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine in treating depression (Weinhardt et al., 1985).

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact.

未来方向

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas that need further investigation.

Please note that the availability of this information depends on how much research has been done on the specific compound. For lesser-known or newly synthesized compounds, some of this information may not be available. It’s always important to refer to the latest research and safety data when working with new compounds.

属性

IUPAC Name |

2-benzylsulfanyl-1,4,5,6-tetrahydropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11/h1-3,5-6H,4,7-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBJIUDXQOQJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384510 | |

| Record name | 2-(benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine | |

CAS RN |

6497-88-7 | |

| Record name | 2-(benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)